2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride
Overview
Description
“2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride” is a chemical compound with the molecular formula C8H9N3S . It is also known by other names such as “3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE”, “(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine”, and "(Z)-2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole" .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazolone ring with a methyl group and a hydrazone group attached . The exact 3D conformer or crystal structure is not provided in the search results.
Chemical Reactions Analysis
This compound is used as a reagent for the spectrophotometric determination of aliphatic aldehydes and for the determination of hexosamines in glycosaminoglycans . It is also used in a new peroxidase color reaction and for the spectrophotometric determination of traces of selenium (IV) in environmental samples .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 342.9±25.0 °C at 760 mmHg, a vapour pressure of 0.0±0.8 mmHg at 25°C, an enthalpy of vaporization of 58.7±3.0 kJ/mol, and a flash point of 161.2±23.2 °C . It also has a molar refractivity of 50.9±0.5 cm3, a polar surface area of 67 Å2, a polarizability of 20.2±0.5 10-24 cm3, and a molar volume of 130.2±7.0 cm3 .
Scientific Research Applications
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Pyrazolines and Related Derivatives
- Application Summary : Pyrazolines and their analogs are pharmacologically active scaffolds. They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors, as well as in industry .
- Methods of Application : Pyrazolines or their analogs can be prepared by several synthesis strategies, including the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .
- Results or Outcomes : The outcomes of these compounds include a wide range of pharmacological activities .
Safety And Hazards
properties
IUPAC Name |
(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPVSPULCMUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884060 | |
Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride | |
CAS RN |
4338-98-1, 14448-67-0, 149022-15-1 | |
Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4338-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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